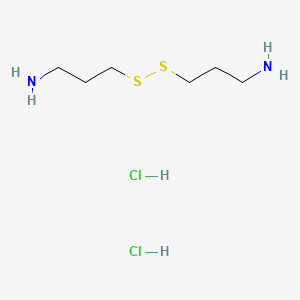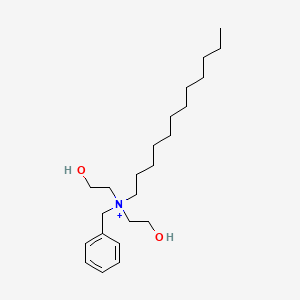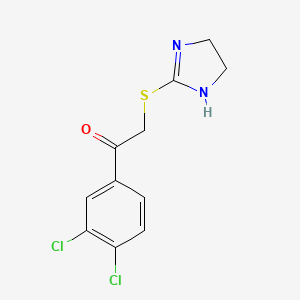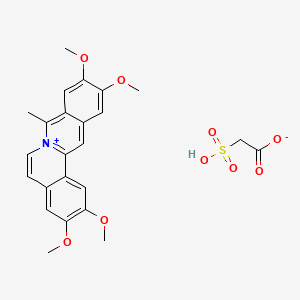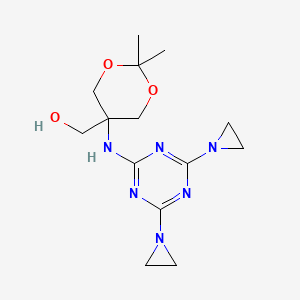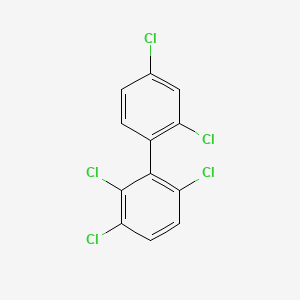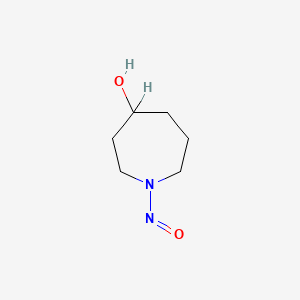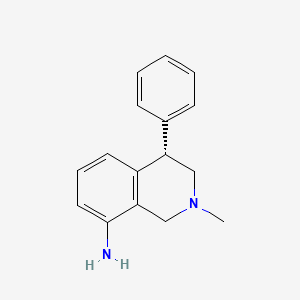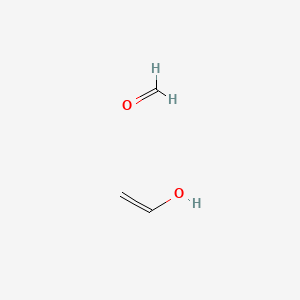![molecular formula C20H19N3O2 B1194069 [2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-(1-pyrrolidinyl)methanone](/img/structure/B1194069.png)
[2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-(1-pyrrolidinyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-(1-pyrrolidinyl)methanone is an oxadiazole and a ring assembly.
Scientific Research Applications
Antibacterial Activity
Research conducted by Rai et al. (2010) on novel methanone derivatives, including those with 1,2,4-oxadiazol structures, showed significant antibacterial activity. Specifically, a compound with a structure similar to the queried chemical exhibited notable activity against various bacterial strains, indicating the potential of such compounds in antibacterial applications (Rai et al., 2010).
Supramolecular Architecture
A study by Sharma et al. (2019) focused on the crystal packing of 1,2,4-oxadiazole derivatives, examining the role of non-covalent interactions in their supramolecular architecture. This study underscores the importance of such chemical structures in forming complex molecular assemblies, which can have implications in various scientific applications (Sharma et al., 2019).
Crystal Structure and Isomorphism
The work of Swamy et al. (2013) revealed insights into the crystal structure and isomorphism of compounds structurally related to the queried chemical. Their findings contribute to a better understanding of the physical properties and potential applications of such compounds in materials science and crystallography (Swamy et al., 2013).
Antimicrobial and Antifungal Activities
Voskienė et al. (2012) synthesized derivatives containing 1,2,4-oxadiazole and evaluated their antimicrobial and antifungal activities. Their findings suggest the potential of such compounds in developing new antimicrobial and antifungal agents (Voskienė et al., 2012).
Anticonvulsant Activity
Rajak et al. (2010) designed and synthesized oxadiazole derivatives to investigate their anticonvulsant activities. This highlights another potential application of such compounds in neurological or pharmaceutical research (Rajak et al., 2010).
properties
Product Name |
[2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-(1-pyrrolidinyl)methanone |
|---|---|
Molecular Formula |
C20H19N3O2 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C20H19N3O2/c1-14-8-10-15(11-9-14)18-21-19(25-22-18)16-6-2-3-7-17(16)20(24)23-12-4-5-13-23/h2-3,6-11H,4-5,12-13H2,1H3 |
InChI Key |
QFBFEMRXCXNYLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)N4CCCC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



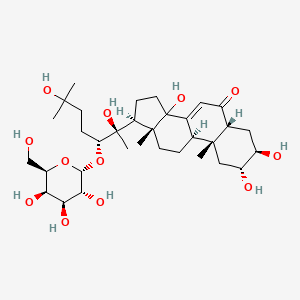
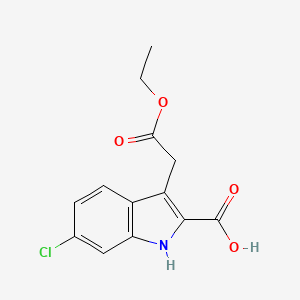
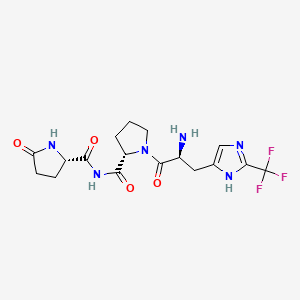
![5-Amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol](/img/structure/B1193994.png)
![(2S)-2-[[(2S,4R)-2-amino-5-carbamoyloxy-4-hydroxypentanoyl]amino]-2-[(3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1193996.png)
